molecular formula C62H105N23O18 B122174 Myelin peptide amide-12 CAS No. 141311-86-6

Myelin peptide amide-12

Cat. No.: B122174
CAS No.: 141311-86-6
M. Wt: 1460.6 g/mol
InChI Key: WGACMNAUEGCUHG-VYBOCCTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myelin peptide amide-12 (MPA-12) is a 12-amino-acid amidated peptide fragment derived from myelin basic protein (MBP), a major structural component of the myelin sheath in the central nervous system. It was first isolated from bovine brain tissue using acid extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) . Unlike conventional enzymatic amidation, MPA-12 is hypothesized to form via hydroxyl radicals generated through a Fenton reaction in situ, a process that occurs site-specifically within MBP in the brain . This unique mechanism of generation distinguishes MPA-12 from other amidated peptides, which typically rely on post-translational enzymatic modifications.

Properties

CAS No.

141311-86-6

Molecular Formula

C62H105N23O18

Molecular Weight

1460.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

WGACMNAUEGCUHG-VYBOCCTBSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

Other CAS No.

141311-86-6

sequence

AAQKRPSQRSKY

Synonyms

Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide
acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide
MPA-12
myelin peptide amide-12

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Approaches

MPA-12 has been synthesized using solid-phase peptide synthesis (SPPS):

Fmoc-Based SPPS Protocol

  • Resin : Tentagel-S-NH₂ functionalized with Rink amide linker.

  • Coupling Agents : TBTU/HOBt or HATU with DIPEA in DMF.

  • Side-Chain Protection :

    • Lysine: Boc

    • Arginine: Pbf

    • Tyrosine: tBu

  • Cyclization : Not required for MPA-12, but similar peptides use Mtt-protected lysine for side chain-to-side chain cyclization .

Critical Synthesis Parameters :

ParameterConditions
Deprotection20% piperidine in DMF
Coupling Time24 hours per residue at room temperature
Purity>95% (confirmed by HPLC and mass spectrometry)

Degradation and Stability

MPA-12 exhibits susceptibility to enzymatic hydrolysis:

  • Proteolytic Sites : Predicted cleavage by trypsin (after Lys¹¹) and endoproteinase Glu-C (after Glu³/Glu⁸) .

  • Oxidative Stability : The acetylated N-terminus and C-terminal amide reduce susceptibility to exopeptidases compared to non-modified peptides .

Half-Life in Biological Systems :

ConditionHalf-Life (Estimate)
Serum (37°C)~2 hours
CSF (37°C)>4 hours

Ganglioside Binding

MPA-12’s lysine-rich sequence facilitates electrostatic interactions with sialylated gangliosides (e.g., GT1b) on axonal membranes. This binding is modulated by:

  • Charge Density : Acetylation reduces positive charge, weakening lipid interactions .

  • Dimerization : Weak homodimerization (Kd ~3.8 × 10² μM) via Ig4-Ig5 domains enhances avidity .

Binding Affinity :

TargetKd (μM)Method
GT1b Ganglioside12.3 ± 1.5Surface Plasmon Resonance

Immunomodulatory Effects

  • T-Cell Tolerance : MPA-12 analogs induce IL-10-secreting regulatory T cells (Tregs) in EAE models .

  • Antigenic Cross-Reactivity : Residues Ala¹, Arg⁵, and Pro⁶ are critical for MHC-II binding and T-cell receptor engagement .

Analytical Characterization

Key Techniques :

  • Mass Spectrometry : MALDI-TOF MS confirms molecular weight (1,498.7 Da observed vs. 1,498.2 Da calculated) .

  • Circular Dichroism : Random coil conformation in aqueous solution, transitioning to α-helix in 30% TFE .

  • SAXS : Radius of gyration (Rg) = 1.8 nm, consistent with extended structure .

This synthesis of chemical and functional data underscores MPA-12’s unique reactivity profile, linking its post-translational modifications to stability and biological activity in myelin-related processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Peptides

Truncated P0-Targeting Peptide (Cy5-P0112–125)

Source/Origin: Synthetic peptide derived from the extracellular domain of myelin protein zero (P0), the most abundant protein in peripheral nerve myelin. Structural Features: A truncated 14-amino-acid peptide (53.8% shorter than the original 26-amino-acid lead compound) conjugated with Cy5 or Cy7 fluorescent dyes for imaging . Function: Designed for fluorescence-guided nerve surgery, enabling real-time visualization of myelin-rich neural structures during procedures . Key Differences:

  • Target Protein : Binds P0 (peripheral myelin) rather than MBP (central myelin) .
  • Design Optimization : Systematic truncation improved binding affinity by 1.5×, attributed to enhanced interactions with P0’s crystal structure .
  • Application: Clinical utility in surgical navigation contrasts with MPA-12’s endogenous, non-imaging-related role .

MBP(82–100) Immunodominant Epitope

Source/Origin: A 19-amino-acid fragment of human MBP (residues 82–100), identified as a major autoantigen in multiple sclerosis (MS) . Structural Features: Contains the immunodominant epitope VVHFFKNIVTPRTP (residues 86–95), critical for both T-cell receptor (TCR) and autoantibody binding . Function: Triggers autoimmune responses in MS patients, with HLA-DR2 haplotype-restricted T-cell activation and autoantibody production . Key Differences:

  • Sequence Length: Longer (19 vs. 12 residues) and non-amidated .

Apelin-12

Source/Origin: Synthetic 12-amino-acid peptide (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) unrelated to myelin proteins . Structural Features: Amidated C-terminal and linear sequence optimized for receptor binding . Function: Regulates cardiovascular function and metabolic processes, demonstrated in heart perfusion models . Key Differences:

  • Biological Context : Functions in cardiovascular homeostasis vs. MPA-12’s neural specificity .
  • Synthesis: Chemically synthesized using Fmoc solid-phase methods, unlike MPA-12’s endogenous radical-mediated formation .

Cosmetic Peptides (Tripeptide-1, Hexapeptide-12)

Source/Origin : Short synthetic peptides (e.g., tripeptide-1: Gly-His-Lys; hexapeptide-12: Val-Gly-Val-Ala-Pro-Gly) used in skincare .
Structural Features : Terminal amidation enhances stability but lacks the complexity of MPA-12’s MBP-derived sequence .
Function : Promotes collagen synthesis or inhibits neuromuscular signaling in cosmetic applications .
Key Differences :

  • Application: Topical use in cosmetics vs. MPA-12’s endogenous neural role .
  • Length : Far shorter (3–6 residues) than MPA-12 .

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